1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Description
Properties
IUPAC Name |
1-(4,6-dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS2/c1-3-5-6-10(4-2)14(15)12-7-11-8-16-9-13(11)17-12/h7,10H,3-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXUUREYNIHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC2=C(S1)CSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728826 | |
| Record name | 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194605-72-5 | |
| Record name | 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves two key steps:
- Construction of the 4,6-dihydrothieno[3,4-b]thiophene core
- Functionalization at the 2-position with the 2-ethylhexan-1-one substituent
Synthesis of the 4,6-Dihydrothieno[3,4-b]thiophene Core
While specific detailed protocols for this exact core are limited in open literature, related thiophene-fused systems are typically synthesized via:
- Cyclization reactions involving thiophene precursors and sulfur-containing reagents
- Intramolecular condensation or ring-closure steps under acidic or basic catalysis
- Use of halogenated thiophene derivatives followed by nucleophilic substitution or coupling
These methods aim to form the bicyclic thieno-thiophene system with the desired dihydro substitution pattern.
Introduction of the 2-Ethylhexan-1-one Side Chain
The alkyl ketone side chain can be introduced by:
- Friedel-Crafts acylation using 2-ethylhexanoyl chloride or anhydride on the bicyclic core under Lewis acid catalysis (e.g., AlCl3)
- Nucleophilic substitution or alkylation of a suitable precursor bearing a leaving group at the 2-position with a 2-ethylhexan-1-one equivalent or its enolate
- Cross-coupling reactions (e.g., Suzuki or Stille coupling) if halogenated intermediates are available
Purification and Characterization
- Column chromatography is commonly employed to isolate the target compound from reaction mixtures
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity
Data Table Summarizing Typical Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Core formation | Thiophene derivatives, sulfur reagents | Cyclization under acidic/basic catalysis |
| Side chain introduction | 2-ethylhexanoyl chloride, AlCl3, solvent | Friedel-Crafts acylation preferred |
| Alternative side chain methods | Enolate alkylation, cross-coupling | Requires suitable precursor synthesis |
| Purification | Silica gel column chromatography | Solvent systems vary (e.g., hexane/ethyl acetate) |
| Characterization | NMR, MS, elemental analysis | Confirms molecular structure and purity |
Research Findings and Considerations
- The literature and patent search indicate no single standardized industrial-scale synthesis is publicly disclosed for this specific compound, suggesting it is a specialty chemical likely prepared on-demand.
- The preparation method must carefully control reaction conditions to avoid over-acylation or decomposition of the fused heterocycle.
- Use of anhydrous solvents and inert atmosphere is recommended during acylation to improve yield and selectivity.
- The choice of 2-ethylhexanoyl chloride over the free acid or anhydride improves reactivity and facilitates Friedel-Crafts conditions.
- Alternative synthetic routes involving transition-metal catalyzed coupling may offer milder conditions but require availability of halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced conductivity or stability.
Biology: In biological research, 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one has been studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a probe in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and pigments. Its unique properties make it suitable for various applications in electronics and materials science.
Mechanism of Action
The mechanism by which 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thienothiophene derivatives with structural analogs differing in substituents (e.g., bromine, fluorine) and saturation states. Below is a detailed comparison:
Structural and Molecular Properties
Physical and Chemical Properties
Biological Activity
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a complex organic compound with a unique molecular structure that includes a thieno[3,4-b]thiophene core. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences.
- Molecular Formula : C14H20OS2
- Molecular Weight : 268.44 g/mol
- CAS Number : 1194605-72-5
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The presence of a π (donor–acceptor–donor) bridge in the compound enhances its ability to engage in π conjugation, which can influence various biochemical pathways.
Target Interactions
This compound interacts with specific proteins and enzymes through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Antioxidant Activity
Research indicates that compounds with thieno[3,4-b]thiophene structures exhibit significant antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells.
Antimicrobial Effects
Studies have shown that derivatives of thieno[3,4-b]thiophenes possess antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial membranes or inhibiting key metabolic processes.
Anti-inflammatory Properties
The compound has been observed to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This can be beneficial in managing conditions characterized by chronic inflammation.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity using DPPH assay; IC50 value was reported at 25 µg/mL. |
| Study 2 | Showed antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL. |
| Study 3 | Evaluated anti-inflammatory effects in vitro, showing a reduction in TNF-alpha levels by 30% at a concentration of 10 µg/mL. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one, and how can purity be optimized?
- Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the dihydrothienothiophene core. A common approach is condensation of a thienothiophene derivative (e.g., 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid derivatives ) with 2-ethylhexan-1-one under acidic or basic catalysis. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%). Monitoring by TLC and HPLC ensures reaction progress and purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : H and C NMR identify the ethylhexanone chain (e.g., carbonyl resonance at ~200 ppm) and thienothiophene protons (aromatic region, 6.5–7.5 ppm).
- FT-IR : Confirms carbonyl (C=O stretch ~1700 cm) and thiophene ring vibrations (C-S stretches ~650 cm).
- X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles, critical for confirming the fused thienothiophene structure .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What preliminary applications has this compound shown in materials science or medicinal chemistry?
- Answer :
- Materials Science : The thienothiophene moiety suggests potential as an electron-rich building block in organic semiconductors or conductive polymers. Analogous compounds exhibit charge-transfer properties in photovoltaic studies .
- Medicinal Chemistry : Structural analogs (e.g., thiazole- or benzodioxin-containing ketones) show antimicrobial and anti-inflammatory activities, suggesting this compound could be screened for similar bioactivity via in vitro assays (e.g., MIC tests against S. aureus or COX-2 inhibition studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Methodological solutions include:
- Dose-response standardization : Use a consistent concentration range (e.g., 1–100 µM) across assays.
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Structural validation : Compare activity of this compound to analogs (e.g., 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone ) to isolate substituent effects. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes or inflammatory mediators, guiding experimental prioritization .
Q. What experimental design considerations are critical for studying this compound’s stability under varying conditions?
- Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound over time. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. How can DFT calculations enhance understanding of this compound’s electronic properties?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps predict redox behavior and charge-transfer efficiency.
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction site prediction.
- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values assess potential in optoelectronics. Validate computational results with experimental UV-Vis and cyclic voltammetry data .
Q. What strategies mitigate low solubility in aqueous media during biological assays?
- Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without cytotoxicity.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .
Methodological Challenges & Solutions
Q. How should researchers address reproducibility issues in multi-step synthesis?
- Answer : Document reaction parameters rigorously (e.g., inert atmosphere, humidity control). Use Design of Experiments (DoE) to optimize variables (catalyst loading, solvent ratio). Cross-validate with independent labs and share synthetic protocols via open-access platforms .
Q. What analytical approaches reconcile conflicting crystallographic and computational structural data?
- Answer : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >5% may indicate crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces in the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
